BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,2-Dimethyl-1-
nitrobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-1-nitrobutane

Cat. No.: B15322044

Disclaimer: Experimental spectroscopic data for 2,2-Dimethyl-1-nitrobutane is not readily
available in public databases. The data presented in this document is predicted using
computational chemistry software and should be used as an estimation.

This technical guide provides a predicted spectroscopic profile of 2,2-Dimethyl-1-nitrobutane,
targeting researchers, scientists, and professionals in drug development. The document
outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside general experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-Dimethyl-1-
nitrobutane. These values were generated using reputable online prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (Solvent: CDCIs, Reference: TMS)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15322044?utm_src=pdf-interest
https://www.benchchem.com/product/b15322044?utm_src=pdf-body
https://www.benchchem.com/product/b15322044?utm_src=pdf-body
https://www.benchchem.com/product/b15322044?utm_src=pdf-body
https://www.benchchem.com/product/b15322044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.3-45 Triplet 2H -CH2-NO2

~1.6-1.8 Quartet 2H -CH2-CHs

~0.9-1.1 Singlet 6H -C(CHs)2-

~0.8-1.0 Triplet 3H -CH2-CHs

Predicted 13C NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (ppm) Carbon Type
~75-80 -CH2-NO2
~35 - 40 -C(CH3)2-
~30-35 -CHz2-CHs
~20-25 -C(CH3)2-
~5-10 -CH2-CHs
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
~2960 - 2870 Strong C-H stretch (alkane)
1550 Strong N-O asymmetric stretch (nitro
group)
~1470 Medium C-H bend (alkane)
1370 Strong N-O symmetric stretch (nitro

group)
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Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

miz Relative Intensity Possible Fragment
131 Low [M]* (Molecular lon)

85 High [M - NO2]*

57 Very High [CaHo]* (tert-butyl cation)
41 Medium [CsHs]*

29 Medium [C2Hs]+

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Specific parameters
may need to be optimized based on the instrument and sample.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

o Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

o Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity.
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e Acquire the *H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation
delay of 1-2 seconds.

e Acquire the 13C spectrum. Due to the low natural abundance of 13C, a larger number of scans
and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is
used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:
e Ensure the ATR crystal is clean and a background spectrum has been collected.

o Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

Data Acquisition:

e Apply pressure to the sample using the instrument's pressure arm to ensure good contact
with the crystal.

e Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a
good signal-to-noise ratio over a range of 4000-400 cm~1.

Mass Spectrometry (MS) (Electron lonization - El)

Sample Introduction:

 Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct
insertion probe or through a gas chromatograph (GC) for separation of mixtures.

Data Acquisition:
e The sample is vaporized and enters the ion source.

¢ Inthe ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.
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* The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

¢ Adetector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for chemical synthesis and spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-1-nitrobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322044#spectroscopic-data-of-2-2-dimethyl-1-
nitrobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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